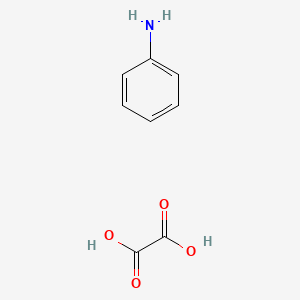

Benzenamine, ethanedioate

Description

Historical Perspectives on Aniline-Oxalic Acid Salt Formation in Chemical Research

The study of reactions between aniline (B41778) and oxalic acid has historical roots in the development of organic chemistry. Early investigations into the distillation of aniline with oxalic acid were foundational in the synthesis of compounds like oxanilide. google.com Historical methods often involved heating a mixture of aniline and oxalic acid to high temperatures, around 180°C, to drive the reaction. google.com These early processes, while successful in producing the desired products, were often inefficient, requiring high temperatures and resulting in low yields that necessitated extensive purification. google.com Over time, refinements to these methods were developed, such as the use of azeotropic distillation to remove water and drive the reaction at lower temperatures (125-135°C), significantly improving the yield and purity of the resulting products. google.com These historical studies laid the groundwork for understanding the reactivity of aniline and its ability to form salts and other derivatives with carboxylic acids like oxalic acid.

Significance of Benzenamine, Ethanedioate in Contemporary Materials Chemistry and Supramolecular Assembly Research

In modern chemistry, this compound and related systems are of significant interest, particularly in the fields of materials chemistry and supramolecular assembly. The ability of aniline and its derivatives to form ordered structures through interactions like hydrogen bonding is a key area of research. researchgate.net The formation of salts with di- and polycarboxylic acids, such as oxalic acid, provides a straightforward method for creating self-assembling systems.

The anilinium cation (C₆H₅NH₃⁺) and the oxalate (B1200264) anion (C₂O₄²⁻) can form extensive hydrogen-bonding networks, leading to the formation of well-defined crystalline structures. This self-assembly is a fundamental concept in supramolecular chemistry, where non-covalent interactions are used to construct larger, organized molecular architectures. nih.govrsc.org

Furthermore, aniline-oxalate systems are relevant to the development of advanced materials. For instance, aniline can be polymerized to form polyaniline, a conducting polymer with a wide range of potential applications. ias.ac.inwikipedia.org The presence of oxalate ions can influence the polymerization process and the properties of the resulting polyaniline. ias.ac.iniaea.org Research has shown that using metal oxalate complexes as dopants during the in-situ chemical oxidative polymerization of aniline can enhance the yield and conductivity of the resulting polyaniline. ias.ac.in The oxalate dopants can induce a degree of crystallinity in the otherwise amorphous polyaniline, which is believed to contribute to its improved electrical properties. ias.ac.in

The interaction between aniline and oxalate is also studied in the context of iron complexes. ontosight.ai Iron complexes with organic ligands like benzenamine and ethanedioate are being explored for their potential applications in catalysis and materials science, including the synthesis of nanostructured materials and metal-organic frameworks (MOFs). ontosight.aiacs.org

Current Research Trajectories and Future Directions within this compound Chemistry

Current research involving benzenamine and ethanedioate systems is multifaceted. One significant area of investigation is the degradation of aniline, a common environmental pollutant, where oxalate has been shown to play a role in photochemical degradation processes. nih.govresearchgate.net Studies have explored how the combination of iron (hydr)oxides and oxalate can generate reactive oxygen species under visible light, leading to the efficient degradation of aniline in wastewater. nih.govresearchgate.net

The development of novel materials based on aniline and its derivatives continues to be a major focus. This includes the synthesis of new polymers and coordination compounds. rsc.orgrsc.org For example, the principles of supramolecular assembly are being used to design complex structures with specific functions, such as molecular sensors or catalysts. rsc.orgmdpi.com The ability to control the self-assembly of aniline-based compounds through the use of co-formers like oxalic acid is crucial in this endeavor.

Future research is likely to delve deeper into the rational design of this compound-based materials with tailored properties. This could involve the use of computational modeling to predict the structures and properties of self-assembled systems. acs.org There is also a growing interest in the development of more sustainable and environmentally friendly chemical processes, where understanding the interactions within aniline-oxalate systems could be beneficial for applications in green chemistry and bioremediation. acs.orgresearchgate.net The continued exploration of metal-organic frameworks and other coordination polymers incorporating aniline and oxalate moieties is expected to yield new materials with applications in gas storage, separation, and catalysis. ontosight.aiacs.org

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| This compound | Aniline oxalate | (C₆H₅NH₃)₂C₂O₄ chemister.ru |

| Aniline | Benzenamine | C₆H₅NH₂ researchgate.net |

| Oxalic acid | Ethanedioic acid | H₂C₂O₄ wikipedia.org |

| Oxanilide | Diphenyloxamide | C₁₄H₁₂N₂O₂ google.com |

| Polyaniline | PAni | (C₆H₅N)n |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 276.29 g/mol chemister.rualfa-chemistry.com |

| Appearance | Colorless crystals chemister.ru |

| Melting Point | ~150-180 °C ontosight.aichemister.ru |

| Decomposition Temperature | 175 °C chemister.ru |

| Solubility in Water | Slightly soluble ontosight.ai |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone (B3395972) ontosight.aichemister.ru |

Properties

IUPAC Name |

aniline;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.C2H2O4/c7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5H,7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNRMLCRMNVBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966179 | |

| Record name | Oxalic acid--aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51855-90-4 | |

| Record name | Benzenamine, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51855-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051855904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--aniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Crystallization Science of Benzenamine, Ethanedioate

Solution-Phase Crystallization Techniques for High-Purity Benzenamine, Ethanedioate

The crystallization of this compound from a solution is a cornerstone technique for obtaining the compound in a highly purified, crystalline form. This process relies on the principle of differential solubility at varying temperatures. scribd.com The solid is typically dissolved in a suitable hot solvent and subsequently crystallized by cooling the solution. scribd.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain dissolved in the mother liquor. scribd.com

Solvent Selection and Crystallization Parameter Optimization

The choice of solvent is a critical parameter in the crystallization process, as it directly influences yield, purity, and crystal morphology. nih.gov An ideal solvent will dissolve a large amount of this compound at high temperatures but only a small amount at low temperatures. scribd.com The solubility of this compound varies significantly across different solvents, making some more suitable for crystallization than others. chemister.ru For instance, it is very soluble in acetone (B3395972) and ethanol (B145695) but insoluble in diethyl ether. chemister.ru

Generally successful solvent mixtures for polar compounds include diethyl ether combined with methanol (B129727) or ethanol. pitt.edu In some synthetic preparations involving aniline (B41778) and oxalic acid, inert solvent-diluents like o-dichlorobenzene have been employed, not just as a medium but also to facilitate the removal of water through azeotropic distillation. google.com The selection of the solvent can also have a pronounced effect on the crystal habit; for example, apolar solvents have been found to increase the aspect ratio of crystals in related compounds. nih.gov

Table 1: Solubility of this compound in Various Solvents This interactive table provides solubility data for this compound at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Water | 0 | 0.748 | chemister.ru |

| Water | 16.5 | 1.542 | chemister.ru |

| Water | 50 | 3.01 | chemister.ru |

| 50% Ethanol | 0 | 0.43 | chemister.ru |

| 50% Ethanol | 20.5 | 0.748 | chemister.ru |

| 50% Ethanol | 50 | 2.93 | chemister.ru |

| Acetone | - | Very Soluble | chemister.ru |

| Ethanol | - | Very Soluble | chemister.ru |

| Diethyl Ether | - | Insoluble | chemister.ru |

Control of Supersaturation and Nucleation Kinetics

Supersaturation is the essential driving force for both the nucleation (the initial formation of crystal nuclei) and subsequent growth of this compound crystals. mt.com It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. mt.com This state is typically achieved by cooling a saturated solution. mt.com

The control of supersaturation is paramount for determining the final crystal size distribution. mt.com

Low Supersaturation : At low levels of supersaturation, crystal growth tends to occur faster than nucleation, which results in the formation of larger crystals. mt.com

High Supersaturation : Conversely, at high supersaturation levels, nucleation is the dominant process, leading to a larger number of smaller crystals. mt.com

The rate of cooling is a key variable for controlling supersaturation; a faster cooling rate generally leads to a higher level of supersaturation. mt.com The kinetics of nucleation can also be influenced by other factors such as pH. nih.gov Studies on related oxalate (B1200264) compounds have shown that nucleation rates can be dramatically different at varying pH levels. nih.gov Understanding and controlling these kinetics are crucial for producing crystals with desired properties. cranfield.ac.uk

Mechanochemical Synthesis Approaches for this compound

Mechanochemistry, defined by the IUPAC as a chemical reaction induced by the direct absorption of mechanical energy, offers an alternative, often more environmentally friendly, route for synthesis. mdpi.com These solvent-free or low-solvent methods can prevent harsh reaction conditions and minimize waste. preprints.org

Ball Milling and Grinding Techniques

Ball milling is a prominent mechanochemical technique used for organic synthesis. mdpi.com The reaction is conducted in a specialized jar containing milling balls (e.g., stainless steel or zirconia). preprints.orgrsc.org When the jar is agitated at high frequency in a vibratory or planetary mill, the repeated collisions of the balls with the solid reactants provide the mechanical energy needed to induce a chemical reaction. rsc.orgresearchgate.net

This technique has been successfully employed for various reactions involving aniline derivatives, such as oxidation reactions and the synthesis of N-heterocyclic carbenes. mdpi.comresearchgate.net For example, the mechanochemical synthesis of anilines from corresponding nitrobenzenes has been achieved by milling the reactants in a stainless steel jar at a frequency of 30 Hz for 60 to 180 minutes. preprints.orgnih.gov This demonstrates the feasibility of using ball milling to drive reactions involving the aniline moiety.

Solvent-Assisted Grinding (LAG) Methodologies

Liquid-Assisted Grinding (LAG) is a variation of mechanochemistry where a small, often near-stoichiometric, amount of a liquid is added to the solid reactants before or during milling. rsc.orgresearchgate.net This liquid phase can enhance molecular mobility and accelerate reaction rates, often dramatically, compared to neat (solvent-free) grinding. acs.orgnih.gov

The LAG method is considered highly efficient as it can significantly reduce solvent usage compared to traditional solution-based methods. nih.gov The choice of the liquid assistant can be important; for instance, protic polar solvents have been shown to improve reactivity in some systems. researchgate.net LAG has been effectively used in the synthesis of amides from aniline derivatives, where a small amount of ethyl acetate (B1210297) (η = 0.19 μL mg⁻¹) facilitated the reaction. rsc.org The combination of grinding with a liquid additive can overcome issues of incomplete conversion sometimes seen in purely solid-state reactions. acs.org

Table 2: Representative Parameters for Mechanochemical Synthesis This interactive table summarizes typical conditions used in mechanochemical synthesis involving aniline derivatives.

| Method | Milling Equipment | Milling Media | Time | Frequency/Speed | Additive (LAG) | Reference |

| Ball Milling | Stainless Steel Jar (10 mL) | 2 Stainless Steel Balls (7 mm) | 60-180 min | 30 Hz | Water (250 µL) | preprints.org |

| Ball Milling | ZrO2 Jar (15 mL) | 1 ZrO2 Ball (8 mm) | 30 min | 30 Hz | None | rsc.org |

| LAG | ZrO2 Jar (14 mL) | 3 ZrO2 Balls (7 mm) | 20-60 min | 30 Hz | Ethyl Acetate | rsc.org |

| Ball Milling | Planetary Ball Mill | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

Solid-State Reactivity and Synthesis Pathways

This compound can be formed via direct solid-state synthesis, a pathway that relies on the reactivity of components in the absence of a bulk solvent. researchgate.net This approach involves the intimate mixing of solid reactants, where the reaction proceeds through diffusion of the reacting species. uobabylon.edu.iq

In the solid-state formation of this compound from aniline and oxalic acid, the resulting product is an organic salt cocrystal. researchgate.net The crystal structure is organized through a hierarchical self-assembly process directed by a network of non-covalent interactions. researchgate.net The primary interaction responsible for the formation of the salt is the strong, charge-assisted hydrogen bond between the ammonium (B1175870) group of the protonated aniline (anilinium) and the oxygen atoms of the oxalate dianion (N–H···O). researchgate.netsci-hub.se These interactions, along with weaker C–H···O and π–π stacking interactions between the aniline rings, dictate the final crystal lattice. researchgate.net The rate of solid-state reactions is often limited by the diffusion of molecules within the crystal lattice, a process that can be accelerated by increasing temperature or using other energy sources like microwave irradiation. uobabylon.edu.iq

Stoichiometric Control in Aniline-Oxalic Acid Salt Formation and Derivatization

The reaction between aniline and oxalic acid typically results in the formation of aniline oxalate, a salt with a 2:1 stoichiometry, meaning two molecules of aniline combine with one molecule of oxalic acid. ontosight.ai This stoichiometric ratio is a critical factor in the synthesis of this compound and its subsequent derivatization. The precise control of the molar ratios of the reactants is fundamental to ensuring the desired product is formed with high purity.

The formation of the salt involves an acid-base reaction where the basic amino group of aniline reacts with the acidic carboxylic acid groups of oxalic acid. The resulting salt, aniline oxalate, is a crystalline solid. ontosight.ai The stoichiometry can be influenced by the reaction conditions, such as the solvent and the initial concentrations of the reactants. For instance, in the synthesis of oxanilide, a derivative of aniline and oxalic acid, a 2:1 molar ratio of aniline to oxalic acid dihydrate is employed. google.com

Deviations from the 2:1 stoichiometry can lead to the formation of different products or mixtures of salts with varying ratios of aniline to oxalic acid. This, in turn, would affect the outcome of subsequent derivatization reactions. For example, this compound is a precursor for various other compounds, including dyes and pigments. ontosight.ai In the synthesis of more complex molecules, such as Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, ethanedioate (2:1), the initial aniline derivative is reacted with sodium nitrite (B80452) and hydrochloric acid before the addition of oxalic acid, highlighting the importance of the aniline-based starting material in the final product structure. ontosight.ai

Furthermore, the stoichiometry of the aniline-oxalic acid system plays a role in catalytic processes. In certain multi-component reactions, such as the synthesis of substituted piperidines, oxalic acid dihydrate is used as a catalyst, and the stoichiometry of all reactants, including aniline, influences the reaction kinetics. ajgreenchem.com Similarly, in the manganese-catalyzed N-formylation of anilines using oxalic acid as a carbon monoxide surrogate, the molar equivalents of both aniline and oxalic acid are carefully controlled to achieve high yields of the desired formanilide (B94145) product. nih.govacs.org

The table below summarizes the stoichiometric ratios used in various reactions involving aniline and oxalic acid or its derivatives.

| Reactants | Molar Ratio (Aniline:Oxalic Acid) | Product | Reference |

| Aniline, Oxalic Acid | 2:1 | Aniline Oxalate | ontosight.ai |

| Aniline, Oxalic Acid Dihydrate | 2:1 | Oxanilide | google.com |

| 5-chloro-2-(4-chlorophenoxy)aniline, Oxalic Acid | 2:1 (derivative:oxalate) | Benzenediazonium, 5-chloro-2-(4-chlorophenoxy)-, ethanedioate | ontosight.ai |

| Aniline, Oxalic Acid Dihydrate (catalyst) | 1:6 (Aniline:Oxalic Acid) | N-phenylformamide | nih.gov |

Yield Optimization and Purity Assessment of Synthetic Products

Optimizing the yield and ensuring the purity of this compound and its derivatives are crucial aspects of its synthesis. Various strategies can be employed to maximize the product yield, while a range of analytical techniques are used to assess its purity.

Yield Optimization:

Several factors can be manipulated to optimize the reaction yield. These include reaction temperature, reaction time, solvent, and the use of catalysts. For instance, in the synthesis of oxanilide, heating a mixture of aniline and oxalic acid dihydrate to 125-135°C in an inert solvent-diluent and removing the water of hydration and reaction via azeotropic distillation can lead to yields of about 90%. google.com The order of addition of reactants can also play a role; for example, adding oxalic acid dihydrate gradually to a heated solution of aniline in an inert solvent is one of the described procedures. google.com

In other synthetic applications involving aniline and oxalic acid derivatives, optimization of reaction conditions is also key. For the N-formylation of aniline using oxalic acid, optimization studies identified that using 6 equivalents of oxalic acid dihydrate and 2 equivalents of a base at 130°C for 20 hours resulted in a 98% yield of N-phenylformamide. nih.gov Design of Experiments (DoE) is a powerful methodology used in optimizing chemical processes to enhance yield and purity by systematically varying multiple factors. acs.org

Purity Assessment:

Once synthesized, the purity of this compound needs to be rigorously assessed. Several analytical techniques are commonly employed for this purpose:

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of organic compounds. For example, in the production of certified reference materials of malachite green oxalate, a related aniline derivative, HPLC with a diode array detector (HPLC-DAD) was used to identify and quantify impurities. nih.gov The purity of intermediates in multi-step syntheses is also often monitored by HPLC. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a compound and can be used to identify and quantify impurities. It was one of the techniques used to assess the purity of certified reference materials for malachite green oxalate and leucomalachite green. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can help in identifying impurities. It is often coupled with a chromatographic technique like GC or HPLC.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of a crystalline solid. It was utilized in the purity assessment of malachite green oxalate. nih.gov

Karl Fischer Titration: This method is specifically used to determine the water content in a sample, which is an important purity parameter, especially for hydrated salts like oxalic acid dihydrate. google.comnih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and can be used to assess thermal stability and the presence of volatile impurities. nih.gov

Elemental Analysis: This technique determines the elemental composition (e.g., carbon, hydrogen, nitrogen) of a sample, which can be compared to the theoretical values for the pure compound. researchgate.net

The table below outlines the analytical techniques used for the purity assessment of aniline oxalate and related compounds.

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. | nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and impurity identification. | nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and impurity identification. | ontosight.ai |

| Differential Scanning Calorimetry (DSC) | Melting point and purity determination. | nih.gov |

| Karl Fischer Titration | Water content determination. | nih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability and volatile impurity assessment. | nih.gov |

| Elemental Analysis | Determination of elemental composition. | researchgate.net |

By carefully controlling the stoichiometry of the reaction and employing these optimization and analytical techniques, this compound can be synthesized in high yield and purity, making it suitable for its various applications.

Advanced Structural Elucidation and Solid State Characterography of Benzenamine, Ethanedioate

Single-Crystal X-ray Diffraction (SCXRD) Investigations

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. For anilinium hydrogen oxalate (B1200264) hemihydrate, SCXRD studies have provided a comprehensive understanding of its crystal packing, molecular geometry, and the non-covalent forces that stabilize the structure. researchgate.netresearchgate.net

SCXRD analysis reveals that anilinium hydrogen oxalate hemihydrate crystallizes in the monoclinic system. researchgate.netresearchgate.net The specific centrosymmetric space group identified is C2/c. researchgate.netresearchgate.net This space group imposes certain symmetry constraints on the arrangement of molecules within the unit cell. The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision. researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | C2/c | researchgate.netresearchgate.net |

| a (Å) | 24.004(5) | researchgate.netresearchgate.net |

| b (Å) | 5.7500(10) | researchgate.netresearchgate.net |

| c (Å) | 13.890(3) | researchgate.netresearchgate.net |

| α (°) | 90 | researchgate.netresearchgate.net |

| β (°) | 109.29(3) | researchgate.netresearchgate.net |

| γ (°) | 90 | researchgate.netresearchgate.net |

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. In the case of anilinium hydrogen oxalate hemihydrate, the asymmetric unit contains one singly protonated anilinium cation (C₆H₅NH₃⁺), one singly dissociated hydrogen oxalate anion (HC₂O₄⁻), and one-half of a water molecule. researchgate.netresearchgate.net

The anilinium cation's geometry is notably distorted from the ideal D₆h symmetry of a benzene (B151609) ring to a symmetry closer to C₂v. researchgate.net This distortion is characteristic of anilinium salts and is influenced by the electron-withdrawing nature of the -NH₃⁺ substituent. The ammonium (B1175870) group is ordered at room temperature, with its rotation along the C-N bond being restricted by strong hydrogen bonding interactions with the surrounding anions. researchgate.net

The hydrogen oxalate anion is largely planar. The proton transfer from oxalic acid to aniline (B41778) results in a cation and an anion, which are the fundamental building blocks of the crystal structure.

The stability and packing of the crystal are governed by a three-dimensional network of intermolecular interactions. researchgate.netresearchgate.net These non-covalent forces, particularly hydrogen bonds, are crucial in assembling the ionic components into a well-defined supramolecular architecture. nih.gov

The most significant interactions in the crystal structure are the strong hydrogen bonds formed between the anilinium cation and the hydrogen oxalate anion. researchgate.netresearchgate.net The ammonium group (-NH₃⁺) of the anilinium cation acts as a potent hydrogen-bond donor, while the carboxylate oxygen atoms of the hydrogen oxalate anion serve as acceptors. These interactions are classified as charge-assisted hydrogen bonds (CAHBs), which are exceptionally strong due to the electrostatic attraction between the positively charged donor group (N⁺-H) and the negatively charged acceptor (O⁻). nih.govrsc.org This N-H...O network is the primary force linking the organic cations and the oxalate anions together. nih.gov

The planar phenyl rings of the anilinium cations participate in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are vital in organizing the aromatic portions of the structure. In aromatic systems, parallel-displaced or T-shaped stacking arrangements are generally more common than a direct face-to-face sandwich orientation due to electrostatic repulsion. wikipedia.org These aromatic interactions contribute to the formation of distinct organic layers within the crystal lattice, alternating with inorganic layers composed of the ammonium groups and oxalate anions. researchgate.net The interplay between hydrogen bonding and π-π stacking is a key feature of the crystal engineering in anilinium salts. nih.gov

Beyond the dominant hydrogen bonds and π-π stacking, weaker non-covalent interactions also contribute to the cohesive energy of the crystal. Among these are C-H...O interactions, where hydrogen atoms attached to the carbon atoms of the anilinium phenyl ring interact with the oxygen atoms of the oxalate anions. researchgate.net Although individually weak, the cumulative effect of these numerous C-H...O contacts provides additional stability to the supramolecular assembly, ensuring efficient packing of the ions in the solid state.

Construction of Supramolecular Packing Motifs and Three-Dimensional Networks

The solid-state architecture of benzenamine, ethanedioate (also known as anilinium oxalate) is a sophisticated construct governed by a network of non-covalent interactions, primarily strong, charge-assisted hydrogen bonds. In the crystalline form of anilinium hydrogen oxalate hemihydrate, the fundamental building blocks are the singly protonated anilinium cation (C₆H₅NH₃⁺) and the singly dissociated hydrogen oxalate anion (HC₂O₄⁻), along with water molecules. researchgate.netresearchgate.net These components self-assemble into a stable three-dimensional framework.

The primary interactions driving the supramolecular assembly are the hydrogen bonds between the anilinium cations and the hydrogen oxalate anions. researchgate.netresearchgate.net The ammonium group of the anilinium cation acts as a hydrogen bond donor, forming N—H⋯O interactions with the carboxylate oxygen atoms of the oxalate anion. nih.gov These strong hydrogen bonds link the cationic and anionic components into extended chains or sheets. researchgate.netresearchgate.netnih.gov

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a fundamental, non-destructive technique for the characterization of polycrystalline materials like this compound. creative-biostructure.commalvernpanalytical.com It provides critical information on the crystal structure, phase composition, and crystallinity of a sample. malvernpanalytical.comwikipedia.org The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles, producing a unique diffraction pattern, or diffractogram, that serves as a fingerprint for the crystalline solid. creative-biostructure.comunits.it

Phase Purity and Crystallinity Assessment

PXRD is extensively used to confirm the phase purity of synthesized this compound. A pure, single-phase crystalline sample will exhibit a sharp, well-defined diffraction pattern. wikipedia.org The presence of impurity phases would result in the appearance of additional peaks in the diffractogram. creative-biostructure.com

The crystallinity of the material is assessed by the nature of the diffraction peaks. Sharp, intense peaks are indicative of a highly crystalline material with long-range atomic order, whereas broad, diffuse peaks (a halo pattern) suggest an amorphous or poorly crystalline nature. wikipedia.org For anilinium oxalate hemihydrate, the crystallite size, a measure of crystallinity, was calculated to be 17.355 μm using the Debye-Scherrer formula from the PXRD data, indicating a well-ordered crystalline structure. researchgate.netresearchgate.net Furthermore, studies on related polyaniline materials doped with metal oxalates have shown that the presence of the oxalate anion can induce a degree of crystallinity in an otherwise amorphous polymer matrix, as confirmed by XRD patterns. researchgate.net

Polymorphism and Pseudopolymorphism Investigations (e.g., solvates, hydrates)

Polymorphism describes the ability of a compound to exist in more than one crystalline form, while pseudopolymorphism refers to the formation of solvates or hydrates. units.it These different solid-state forms can have distinct physical properties. PXRD is a primary tool for identifying and distinguishing between such forms, as each polymorph or pseudopolymorph will produce a unique diffraction pattern. units.itnih.gov

For this compound, a known pseudopolymorph is anilinium hydrogen oxalate hemihydrate (C₆H₅NH₃⁺·C₂HO₄⁻·0.5H₂O). researchgate.netresearchgate.net Single-crystal X-ray diffraction studies, complemented by PXRD, have determined that this hydrate (B1144303) crystallizes in the monoclinic system with the space group C2/c. researchgate.netresearchgate.net The lattice parameters for this specific form have been determined as follows:

| Parameter | Value |

| a | 24.004(5) Å |

| b | 5.7500(10) Å |

| c | 13.890(3) Å |

| α | 90° |

| β | 109.29(3)° |

| γ | 90° |

| (Data sourced from studies on anilinium oxalate hemihydrate) researchgate.netresearchgate.net |

Any other polymorphic or pseudopolymorphic form of this compound, such as an anhydrate, would present a different set of peaks in its PXRD pattern, allowing for unambiguous identification. nih.gov

Temperature-Dependent PXRD Studies for Solid-State Phase Transitions

Temperature-dependent PXRD (VT-PXRD) is a powerful technique for investigating solid-state phase transitions, desolvation events, or thermal decomposition. units.it By recording diffraction patterns as the sample is heated or cooled, one can monitor changes in the crystal lattice. units.itaps.org The appearance, disappearance, or shift in the position of diffraction peaks as a function of temperature indicates a structural transformation. aps.org

This method is crucial for studying the thermal stability of hydrates, such as anilinium oxalate hemihydrate. Upon heating, a VT-PXRD experiment could reveal the temperature at which the hemihydrate transforms into an anhydrous form or an amorphous phase. units.it While specific temperature-dependent PXRD studies on this compound were not detailed in the available research, the methodology is standard for characterizing the thermal behavior of such crystalline salts. units.itaps.org Such an analysis would provide critical information on the stability of the crystal structure and the nature of any thermally induced phase changes.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is an indispensable tool for probing the molecular structure of compounds by examining the vibrations of their chemical bonds. mdpi.com For an ionic salt like this compound, FTIR spectroscopy allows for the identification of characteristic functional groups in both the anilinium cation and the oxalate anion, providing insights into the molecular structure and hydrogen bonding interactions. researchgate.netmdpi.com

Detailed Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Vibrational Modes

The FTIR spectrum of this compound is a composite of the vibrational modes of the anilinium cation and the oxalate anion. The protonation of the aniline amine group to form the anilinium ion (C₆H₅NH₃⁺) and the deprotonation of oxalic acid to the oxalate or hydrogen oxalate anion (C₂O₄²⁻ or HC₂O₄⁻) lead to characteristic shifts in their respective vibrational frequencies compared to the neutral parent molecules. researchgate.netresearchgate.net

The analysis of the FTIR spectrum allows for the assignment of specific absorption bands to distinct molecular motions. nih.gov Key vibrations for the anilinium cation include N-H stretching and bending modes from the -NH₃⁺ group, as well as aromatic C-H and C=C stretching and bending modes from the phenyl ring. researchgate.net For the oxalate anion, characteristic vibrations include symmetric and asymmetric stretching of the C=O and C-O bonds, and C-C stretching. walisongo.ac.idsurrey.ac.uk

A detailed assignment of the principal vibrational modes observed in the FTIR spectrum of anilinium oxalate is presented in the table below.

| Wavenumber (cm⁻¹) | Assignment | Component |

| 3300–3500 | N-H Stretching | Anilinium Cation |

| ~3050 | Aromatic C-H Stretching | Anilinium Cation |

| 1500–1600 | Aromatic C=C Stretching | Anilinium Cation |

| ~1600 | Asymmetric C=O Stretching | Oxalate Anion |

| ~1460 | N-H Bending | Anilinium Cation |

| ~1310 | Symmetric C=O Stretching | Oxalate Anion |

| ~1280 | C-N Stretching | Anilinium Cation |

| 750–800 | Out-of-plane C-H Bending | Anilinium Cation |

| (Assignments are based on characteristic frequencies for anilinium and oxalate ions) researchgate.netresearchgate.netwalisongo.ac.idsurrey.ac.uk |

These vibrational bands confirm the presence of the respective functional groups and provide evidence for the ionic nature of the compound. researchgate.net The positions and shapes of the N-H and C=O stretching bands can also be influenced by the hydrogen bonding network within the crystal, often appearing broadened in the spectrum. nih.gov

Raman Spectroscopic Investigations for Lattice Vibrations and Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a material, offering detailed insights into its molecular structure and crystal lattice. In the study of this compound, Raman spectroscopic investigations provide a molecular fingerprint, allowing for the identification of the compound and an understanding of its solid-state interactions. The Raman spectrum of anilinium oxalate has been recorded and the various vibrations of the aniline and oxalate ions within the crystal have been identified. chemrxiv.org

The vibrational modes observed in the Raman spectrum can be categorized into those arising from the anilinium cation, the ethanedioate (oxalate) anion, and the lattice vibrations of the crystal structure as a whole. The anilinium cation exhibits characteristic bands corresponding to the vibrations of the phenyl ring and the ammonium group. researchgate.net Similarly, the oxalate anion has distinct vibrational modes. semanticscholar.orgnih.govslideshare.net The region of the Raman spectrum at low frequencies (typically below 200 cm⁻¹) is particularly important for studying lattice vibrations, which are the collective oscillations of the atoms or molecules in the crystal lattice. mt.comnih.gov These low-frequency modes, or phonons, are sensitive to the crystal packing and intermolecular forces, such as the strong hydrogen bonding interactions between the anilinium cation and the oxalate anion that form a three-dimensional network. chemrxiv.org

The "fingerprint" region of the Raman spectrum, typically between 300 and 1900 cm⁻¹, is used to characterize molecules by their unique vibrational and rotational changes. scielo.br This region in the spectrum of this compound contains a wealth of structural information. researchgate.netresearchgate.net For instance, the C-C stretching of the oxalate ion and various modes of the aniline ring can be clearly identified. chemrxiv.orgcoleparmer.com The positions and intensities of these bands are characteristic of the compound and can be used for its unambiguous identification.

| Functional Group/Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound |

|---|---|---|

| Anilinium N-H⁺ Stretch | 3000 - 3300 | Indicates protonation of the amine group. |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the phenyl ring of aniline. |

| Oxalate C=O Stretch | 1600 - 1750 | Key indicator of the oxalate anion. |

| Aniline Ring C=C Stretch | 1400 - 1600 | Provides information on the aromatic system. |

| Oxalate C-C Stretch | 800 - 900 | Vibrational mode of the oxalate backbone. |

| Lattice Vibrations | < 200 | Reflects the crystal packing and intermolecular forces. |

Correlation of Experimental Spectroscopic Data with Computational Predictions

To gain a deeper understanding of the vibrational properties of this compound, experimental Raman and infrared spectroscopic data are often correlated with computational predictions. researchgate.net Density Functional Theory (DFT) calculations are a common theoretical method used to predict the vibrational wavenumbers and intensities of molecules. semanticscholar.org By creating a computational model of the anilinium and oxalate ions, it is possible to calculate their theoretical vibrational spectra.

The comparison between the experimental and computed spectra serves several purposes. Firstly, it aids in the accurate assignment of the observed vibrational bands to specific molecular motions. nih.govpku.edu.cn This is particularly useful for complex molecules where many vibrational modes are present. Secondly, a good agreement between the experimental and theoretical data provides strong evidence for the proposed molecular structure. researchgate.net For the oxalate anion, computational studies can help distinguish between its planar (D2h symmetry) and nonplanar (D2d symmetry) conformations, as their vibrational spectra show distinct differences. semanticscholar.orgnih.govpku.edu.cn In the case of this compound, computational modeling can help to understand the effects of hydrogen bonding and the crystal environment on the vibrational frequencies of the constituent ions.

Discrepancies between the experimental and calculated spectra can also be informative, highlighting the limitations of the computational model or pointing to specific intermolecular interactions in the solid state that are not fully captured by the calculations. By refining the computational model to better match the experimental data, a more accurate picture of the molecular and crystal structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for the atomic-level characterization of solid materials, providing information on the local environment of atomic nuclei and molecular dynamics. researchgate.netchemister.ru For this compound, ssNMR can be used to probe the crystalline environment of the anilinium and oxalate ions. ¹³C and ¹⁵N ssNMR spectra would provide distinct signals for the different carbon and nitrogen atoms in the molecule, and the chemical shifts of these signals are sensitive to the local electronic environment and crystal packing. rsc.orgabo.fi

High-resolution ssNMR techniques can be employed to study the oxalate component of the compound, providing insights into its binding modes and local environment. nih.gov Furthermore, ssNMR is sensitive to molecular motion. researchgate.net By using specific ssNMR experiments, it is possible to study the dynamics of the anilinium and oxalate ions within the crystal lattice, such as rotational motions or proton transfer dynamics. This information is crucial for understanding the physical properties of the material.

| Nucleus | Information Gained |

|---|---|

| ¹³C | Distinguishes between the different carbon environments in the aniline ring and the oxalate anion. Provides information on polymorphism and crystal packing. |

| ¹⁵N | Probes the local environment of the nitrogen atom in the anilinium ion, sensitive to hydrogen bonding. |

| ¹H | Provides information on proton environments and dynamics, including proton transfer in hydrogen bonds. |

| ¹⁷O | Can be used to investigate the structure of the oxalate anion, though it often requires isotopic enrichment. nih.gov |

Solution-state high-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure, studying conformational dynamics in solution, and assessing the purity of chemical compounds. For this compound, ¹H and ¹³C NMR spectra in a suitable solvent would confirm the presence of both the anilinium and oxalate moieties. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the aniline ring and the protons of the ammonium group. The integration of these signals would correspond to the ratio of protons in the molecule, confirming the stoichiometry of the salt.

Solution-state NMR can also provide insights into the conformational preferences of the anilinium ion in solution. While the oxalate ion is a simple dicarboxylate, the anilinium ion has a flexible amino group, and its rotational dynamics and interactions with the solvent can be studied using advanced NMR techniques.

Furthermore, quantitative NMR (qNMR) can be used for the purity assessment of this compound. By using a certified internal standard, the absolute purity of a sample can be determined with high accuracy and precision. This method is particularly valuable as it is a primary ratio method and does not require a specific reference standard of the analyte itself.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for the precise mass determination of molecules, which in turn allows for the determination of their elemental composition. For this compound, HRMS can be used to confirm its molecular formula by measuring the exact mass of the anilinium cation and potentially the intact salt or its fragments.

In a typical HRMS experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The high resolving power of HRMS instruments allows for the measurement of m/z values with very high accuracy (typically to within a few parts per million). This level of accuracy enables the confident determination of the elemental formula of an ion, as very few combinations of atoms will have the same exact mass.

For this compound, the anilinium cation ([C₆H₅NH₃]⁺) would be readily observed in the positive ion mode. The experimentally measured exact mass of this ion can be compared to the calculated theoretical mass to confirm its identity. Fragmentation analysis (tandem mass spectrometry or MS/MS) can further confirm the structure by breaking the parent ion into smaller fragments and analyzing their masses. While the oxalate anion is negatively charged, it could be observed in the negative ion mode. The NIST WebBook provides mass spectral data for aniline, which can serve as a reference for the fragmentation pattern of the anilinium cation. The use of aniline-based mass tags in other applications demonstrates the utility of mass spectrometry for analyzing aniline-containing compounds.

Thermal Analysis for Mechanistic Investigations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition of materials. scielo.br For this compound, these methods provide valuable information about its decomposition pathway and the associated energetic changes.

A TGA experiment measures the change in mass of a sample as a function of temperature. When this compound is heated, it will eventually decompose, leading to a loss of mass. The TGA curve reveals the temperature at which decomposition begins, the temperature of maximum decomposition rate, and the final residual mass. The decomposition temperature for aniline oxalate is reported to be 175 °C. DTA, on the other hand, measures the difference in temperature between the sample and a reference material as they are heated. This allows for the detection of exothermic or endothermic processes, such as melting, crystallization, or decomposition.

By analyzing the TGA and DTA data, a mechanistic understanding of the thermal decomposition of this compound can be developed. The decomposition of anilinium salts can be complex. chemrxiv.org For instance, the decomposition of ammonium oxotris(oxalate)niobate proceeds with the release of CO, CO₂, NH₃, and water. rsc.org The degradation of aniline can also be studied under various conditions to understand its kinetics and mechanism. nih.gov The stepwise mass losses in the TGA thermogram can be correlated with the loss of specific molecular fragments, and the peaks in the DTA curve indicate whether these steps are endothermic or exothermic. The analysis of the evolved gases during decomposition, for example by coupling the thermal analyzer to a mass spectrometer (TGA-MS), can provide direct evidence for the decomposition products and help to elucidate the reaction mechanism.

| Temperature Range | Expected Event | Technique for Observation | Potential Gaseous Products |

|---|---|---|---|

| ~150 °C | Melting | DTA (Endotherm) | N/A |

| > 175 °C | Decomposition | TGA (Mass Loss), DTA (Exo- or Endotherm) | CO, CO₂, H₂O, Aniline |

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability Mechanisms

Thermogravimetric Analysis (TGA) is a cornerstone technique for determining the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. For this compound, with the chemical formula (C₆H₅NH₃)₂C₂O₄, the analysis reveals a multi-stage decomposition process. While specific experimental data for this exact compound is not widely published, the decomposition mechanism can be inferred from the analysis of similar anilinium salts and metal-aniline-oxalate complexes.

The decomposition of this compound is anticipated to proceed in distinct stages. The initial phase of mass loss is attributed to the volatilization of the aniline moieties, followed by the subsequent decomposition of the oxalate group at higher temperatures. Studies on related compounds, such as copper oxalate complexes with aniline, have shown that the aniline component typically decomposes in the temperature range of 120-200°C. The oxalate component's decomposition into gaseous products like carbon monoxide and carbon dioxide generally occurs at a higher temperature range, often between 280°C and 380°C.

A hypothetical multi-step decomposition pathway for this compound can be proposed:

Stage 1: Decomposition of Aniline: The initial weight loss corresponds to the release and decomposition of aniline.

Stage 2: Decomposition of the Oxalate Group: The remaining oxalate structure breaks down, releasing carbon monoxide and subsequently carbon dioxide, potentially leaving a carbonaceous residue at very high temperatures.

The precise temperatures for these stages and the percentage of mass loss at each step are influenced by experimental conditions such as the heating rate and the atmospheric environment (e.g., inert or oxidative).

Interactive Data Table: Predicted TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Predicted Mass Loss (%) | Gaseous Products |

| 1 | 120 - 250 | ~67% | Aniline (C₆H₅NH₂) |

| 2 | 250 - 400 | ~33% | Carbon Monoxide (CO), Carbon Dioxide (CO₂) |

Note: This data is predictive and based on the analysis of structurally related compounds. Actual experimental values may vary.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization and Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is invaluable for identifying phase transitions, such as melting and solid-state transformations, and quantifying the energetics of these processes.

For this compound, the DSC thermogram would be expected to show distinct thermal events. An endothermic peak corresponding to the melting point of the compound is a primary feature. Published data indicates a melting point around 150°C and a decomposition temperature starting around 175°C. The DSC curve would likely show a sharp endothermic peak around 150°C, which may be immediately followed by the onset of an exothermic or complex series of endothermic peaks associated with its decomposition.

Furthermore, it is plausible for this compound to exhibit solid-state phase transitions prior to melting. In analogous compounds like L-alaninium oxalate, minor endothermic peaks are observed in the DSC curve at temperatures below the melting point, which are not accompanied by a mass loss in the TGA. These peaks are indicative of a change in the crystal structure (a polymorphic transition) from one solid form to another. Such a transition in this compound would be represented by a small endothermic peak before the major melting endotherm.

The energetics of these transitions, specifically the enthalpy of fusion (ΔHfus) associated with melting, can be calculated from the area of the corresponding DSC peak. This value provides a measure of the energy required to break the crystal lattice structure.

Interactive Data Table: Expected DSC Thermal Events for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Solid-Solid Phase Transition | < 150 | (Hypothetical) | Small Endothermic |

| Melting | ~150 | > 150 | Endothermic (ΔHfus) |

| Decomposition | > 175 | > 175 | Complex (Endo/Exothermic) |

Note: The presence and specific temperatures of a solid-solid phase transition are hypothetical and require experimental verification.

Theoretical and Computational Investigations of Benzenamine, Ethanedioate Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in studying the anilinium oxalate (B1200264) system. tandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comtandfonline.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is a common level of theory used for these calculations, often performed with software like Gaussian 09. tandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comtandfonline.com This approach is used to optimize the molecular geometry and predict various properties of the molecule. tandfonline.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comtandfonline.com The absence of imaginary wavenumbers in the calculated vibrational spectrum confirms that the optimized structure corresponds to a minimum on the potential energy surface. tandfonline.com

Electronic Structure and Charge Distribution Analysis

The electronic structure and charge distribution within the anilinium oxalate molecule have been analyzed using the computational methods mentioned above. These analyses reveal the nature of the bonding and the distribution of electrons throughout the molecule. The calculated Mulliken atomic charges provide a quantitative measure of the charge on each atom, indicating the sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital Theory and Frontier Orbital Analysis

Frontier molecular orbital theory is a powerful tool for understanding the chemical reactivity and stability of a molecule. tandfonline.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com

For anilinium hydrogen oxalate hemihydrate, the HOMO and LUMO energies have been calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. tandfonline.comtandfonline.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. ijeat.org The calculated HOMO-LUMO energy gap for anilinium hydrogen oxalate hemihydrate is 4.055 eV, which explains the occurrence of charge transfer within the molecule. tandfonline.com

Various global reactivity descriptors have been calculated from the HOMO and LUMO energies, including ionization potential, electron affinity, global hardness, global softness, chemical potential, and the global electrophilicity index. tandfonline.comtandfonline.com These parameters provide further insights into the molecule's reactivity. tandfonline.comtandfonline.com

| Parameter | Value (eV) |

| HOMO Energy | -9.523 tandfonline.comtandfonline.com |

| LUMO Energy | -5.468 tandfonline.comtandfonline.com |

| Energy Gap (LUMO-HOMO) | 4.055 tandfonline.comtandfonline.com |

| Ionization Potential (I) | +9.523 tandfonline.comtandfonline.com |

| Electron Affinity (A) | +5.468 tandfonline.comtandfonline.com |

| Global Hardness (η) | 2.027 tandfonline.comtandfonline.com |

| Global Softness (S) | 0.246 tandfonline.comtandfonline.com |

| Chemical Potential (μ) | 7.495 tandfonline.comtandfonline.com |

| Global Electrophilicity Index (ω) | 13.856 tandfonline.comtandfonline.com |

Table 1: Calculated Electronic Properties of Anilinium Hydrogen Oxalate Hemihydrate

Vibrational Frequency Predictions and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of the molecule. These calculations are typically carried out using the same DFT methods as for geometry optimization. tandfonline.com The calculated frequencies are then correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net For anilinium oxalate, there are 69 normal modes of vibration for the 25 atoms in the molecule. tandfonline.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. tandfonline.com The detailed assignment of the observed vibrational bands to specific molecular motions provides a comprehensive understanding of the molecule's dynamics. researchgate.net

Conformational Analysis and Energy Landscapes

While detailed studies on the complete conformational analysis and energy landscapes of benzenamine, ethanedioate are not extensively reported in the provided search results, the geometry optimization performed in DFT calculations inherently identifies a stable conformer of the molecule. tandfonline.com For more complex molecules, a thorough conformational search would involve exploring different orientations of the constituent ions and flexible dihedral angles to map out the potential energy surface and identify all low-energy conformers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and identifying the reactive sites within a molecule. researchgate.net The MEP surface is plotted over the electron density, with different colors representing different potential values. nih.gov Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. nih.gov The MEP analysis of anilinium oxalate helps in understanding the intermolecular interactions, particularly the hydrogen bonding, that govern its crystal structure. tandfonline.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). tandfonline.com The stabilization energy associated with these donor-acceptor interactions, calculated using second-order perturbation theory, quantifies the strength of hyperconjugative and charge-transfer interactions. researchgate.net In the case of anilinium oxalate, NBO analysis reveals the significant intramolecular charge transfer and hyperconjugative interactions that contribute to its stability. tandfonline.comresearchgate.nettandfonline.com

Calculation of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability, Dipole Moment)

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the non-linear optical (NLO) properties of this compound systems, specifically anilinium hydrogen oxalate hemihydrate. researchgate.nettandfonline.com These studies provide insight into the molecule's potential for applications in optoelectronics and photonics. The primary computational method employed is DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with the 6-311++G(d,p) basis set. researchgate.nettandfonline.com This level of theory has proven effective for optimizing the molecular geometry and calculating electronic and optical properties.

Computational studies on anilinium hydrogen oxalate hemihydrate have revealed significant NLO characteristics. tandfonline.com The calculations confirm that the charge transfer occurring within the molecule is a key factor contributing to its NLO properties. researchgate.net The presence of the electron-rich anilinium cation and the oxalate anion facilitates intramolecular charge transfer, which enhances the hyperpolarizability. tandfonline.com Molecular electrostatic potential (MEP) maps, also derived from these calculations, visually represent the electrophilic and nucleophilic regions, further describing the intra- and intermolecular interactions that influence the NLO response. researchgate.nettandfonline.com

The calculated values for the dipole moment and hyperpolarizability are often compared to those of a standard NLO material, urea, to gauge their potential. ajol.info For instance, the total first-order hyperpolarizability (βtot) of a related anilinium compound was found to be significantly higher than that of urea, indicating its promise as an NLO material. researchgate.net

| Property | Calculated Value | Computational Method | Reference |

|---|---|---|---|

| Dipole Moment (μ) | Data not explicitly found in provided search results | DFT/B3LYP/6-311++G(d,p) | researchgate.nettandfonline.com |

| Mean Polarizability (α) | Data not explicitly found in provided search results | DFT/B3LYP/6-311++G(d,p) | researchgate.nettandfonline.com |

| First-Order Hyperpolarizability (β) | Non-zero value indicating NLO activity | DFT/B3LYP/6-311++G(d,p) | researchgate.nettandfonline.com |

Molecular Dynamics (MD) Simulations

Based on the available literature, dedicated studies employing Molecular Dynamics (MD) simulations for the explicit investigation of this compound systems are limited.

Investigation of Intermolecular Interaction Dynamics in Solution and Solid State

While direct MD simulations are not extensively reported, significant insights into the intermolecular interactions in the solid state of anilinium hydrogen oxalate hemihydrate have been gained through other computational techniques like Natural Bond Orbital (NBO) and Hirshfeld surface analysis. researchgate.netresearchgate.net These analyses are based on the optimized molecular geometry obtained from DFT calculations.

The dominant intermolecular forces stabilizing the crystal structure are strong hydrogen bonds. researchgate.netresearchgate.net Specifically, N-H···O and O-H···O interactions link the anilinium cations and the hydrogen oxalate anions into a three-dimensional network. researchgate.netresearchgate.net Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. The 2D fingerprint plots derived from this analysis provide a detailed summary of the nature and type of interactions, highlighting the prevalence of hydrogen bonding. researchgate.net NBO analysis further corroborates the role of these interactions by revealing hyperconjugative interactions and charge delocalization that contribute to the stability of the crystal lattice. researchgate.net

Although these methods provide a static picture of the interactions, they lay the groundwork for potential future MD simulations, which could offer a dynamic view of how these hydrogen bonds behave in both the solid state and in solution.

Prediction of Crystal Lattice Dynamics and Phonon Modes

The prediction of crystal lattice dynamics and phonon modes for this compound using MD simulations has not been reported in the surveyed scientific literature. However, theoretical vibrational analysis has been performed using DFT calculations. researchgate.net These calculations predict the infrared and Raman spectra of anilinium hydrogen oxalate hemihydrate, and the vibrational modes are assigned based on the calculated frequencies. researchgate.netresearchgate.net These theoretical spectra show good agreement with experimental FT-IR and FT-Raman data, which validates the computational model of the molecular structure. researchgate.net While this provides information on the fundamental vibrational modes of the constituent ions, it does not capture the collective motions of the crystal lattice (phonons) that would be accessible through lattice dynamics calculations or MD simulations.

Computational Crystal Structure Prediction (CSP)

There are no specific studies found in the public domain that focus on the ab initio computational crystal structure prediction (CSP) of this compound. The known crystal structure of anilinium hydrogen oxalate hemihydrate was determined experimentally via single-crystal X-ray diffraction. researchgate.netresearchgate.net This experimental data reveals that the compound crystallizes in the monoclinic system with the centrosymmetric space group C2/c. researchgate.netresearchgate.net While CSP methods are powerful tools for predicting the crystal packing of organic molecules from first principles, their application to this specific compound has not been documented. Such a study would be a valuable theoretical undertaking to see if modern CSP algorithms can successfully predict the experimentally observed crystal structure.

Structure-Property Relationship Modeling via Computational Approaches

Computational approaches, primarily DFT, have been crucial in establishing structure-property relationships for this compound systems, with a particular focus on their NLO properties. researchgate.nettandfonline.comsci-hub.se The key insight from these models is the direct link between the molecular structure, charge distribution, and the resulting hyperpolarizability.

The presence of both a protonated anilinium cation (an electron donor) and an oxalate anion (an electron acceptor) within the same structure creates a system capable of significant intramolecular charge transfer. tandfonline.com Frontier molecular orbital (HOMO-LUMO) analysis, a standard component of these computational studies, confirms this charge transfer character. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller energy gap generally correlates with higher polarizability and, consequently, a larger NLO response. researchgate.net

Applications in Advanced Materials Science and Chemical Engineering

Precursor and Dopant in Conductive Polymer Synthesis

The combination of benzenamine (aniline) and ethanedioic acid (oxalic acid) is pivotal in the synthesis of polyaniline (PANI), one of the most studied conductive polymers. In this process, aniline (B41778) acts as the monomer that polymerizes to form the polymer backbone, while oxalic acid functions as a crucial dopant, rendering the polymer electrically conductive. The synthesis can be achieved through both chemical oxidation, typically using an oxidant like ammonium (B1175870) persulfate, and electrochemical methods researchgate.net.

The primary role of ethanedioic acid in the polymerization of benzenamine is to act as a protonic acid dopant. The process involves the protonation of the imine nitrogen atoms along the polyaniline chain, which transforms the insulating emeraldine base form of PANI into the conductive emeraldine salt form scispace.com. The ethanedioate (oxalate) anions then act as counter-ions to balance the positive charges (polarons) on the polymer backbone, facilitating charge transport cecri.res.in.

The doping process is confirmed by spectroscopic analysis. For instance, Fourier-transform infrared spectroscopy (FTIR) of PANI synthesized in the presence of oxalic acid shows a characteristic peak for N-H stretching (ν(NH+)) around 1107 cm⁻¹, the intensity of which correlates with the doping level and, consequently, the conductivity .

Beyond doping, the concentration of oxalic acid can influence the final structure of the polymer. X-ray diffraction (XRD) studies have shown that as the concentration of oxalic acid increases, new prominent peaks appear in the diffractogram, indicating that the dopant affects the crystalline arrangement of the PANI chains . This suggests the ethanedioate ion may play a templating role, guiding the assembly of the polymer chains.

The use of oxalic acid allows for controlled polymerization of aniline, particularly in electrochemical synthesis. Studies comparing electropolymerization in oxalic acid to that in strong acids like sulfuric acid have shown that the polymer growth rate is significantly slower in the oxalic acid medium researchgate.net. This slower rate can be advantageous for achieving more uniform and well-adhered polymer films.

A notable application of this controlled process is the electropolymerization of aniline onto active metal surfaces like steel and aluminum for corrosion protection scispace.comresearchgate.net. During the initial stages of anodic polarization in an oxalic acid solution, the metal surface passivates through the formation of a stable metal-oxalate layer (e.g., iron oxalate). The polyaniline film then polymerizes on top of this passivated layer, a mechanism that ensures excellent adhesion, which is often difficult to achieve on active metals with other acids scispace.comresearchgate.net.

Benzenamine and ethanedioic acid are also used as precursors for creating PANI-based composites and nanostructures. Research has shown that the morphology of the resulting PANI is influenced by the synthesis conditions. For example, PANI prepared with oxalic acid as the dopant has been observed to form flat ribbon-like structures researchgate.net. In electropolymerization, the resulting films are often porous in nature researchgate.net.

This system has also been employed in the synthesis of advanced composite materials. For instance, silica-polyaniline nanocomposites have been prepared via the oxidative polymerization of aniline in the presence of silica particles using oxalic acid as the dopant. Such composites combine the properties of the inorganic nanoparticles with the conductivity of the polymer iosrjournals.org. The development of these materials is crucial for applications requiring high surface area and specific functionalities, such as in sensors and coatings.

The use of benzenamine, ethanedioate as the precursor system directly impacts the key properties of the resulting polyaniline, including its structure, electrical conductivity, and electrochemical behavior.

Morphology and Structure : As confirmed by X-ray diffraction (XRD), the concentration of oxalic acid influences the crystalline structure of PANI. At lower concentrations (e.g., 0.08 M), typical peaks related to the periodicity of the polymer chain are observed at 2θ angles of 20° and 25.7°. At higher concentrations (0.1 M and above), an additional prominent peak appears around 15°, which is attributed to the interaction of the dopant with the nitrogen atoms in the polymer backbone . Morphological studies have identified various forms, including flat ribbons and porous films, depending on the synthesis method researchgate.netresearchgate.net.

Electrical Conductivity : The electrical conductivity of oxalic acid-doped PANI is highly dependent on the concentration of the acid used during synthesis. There is an optimal concentration for achieving the highest conductivity. Studies have shown that the conductivity increases as the oxalic acid concentration is raised to 0.1 M, reaching a peak value, after which it decreases at higher concentrations . This peak is attributed to the maximum efficiency of charge transfer between the polymer chains and the dopant at this specific concentration . However, the conductivity values are generally lower than those achieved with strong acid dopants.

| Oxalic Acid Concentration | Conductivity (S·cm⁻¹) | Reference |

|---|---|---|

| 0.08 M | Data not specified, lower than peak | |

| 0.1 M | 2.52 x 10⁻⁶ | researchgate.net |

| 0.2 M | Data not specified, lower than peak | |

| Not Specified | 0.0056 | researchgate.net |

Electrochemical Performance : PANI synthesized in an oxalic acid medium exhibits stable electrochemical activity. Cyclic voltammetry studies show the characteristic redox peaks associated with the transitions between different oxidation states of PANI researchgate.net. A significant application leveraging its electrochemical properties is corrosion protection. Coatings containing oxalate-doped PANI have been shown to effectively protect mild steel, with electrochemical impedance spectroscopy (EIS) studies demonstrating high impedance values (around 10¹⁰ Ω·cm²) even after prolonged exposure to corrosive media cecri.res.in. This enhanced protection is attributed to both the passivating nature of PANI and the ability of the oxalate (B1200264) dopant to form a stable secondary protective layer with the metal surface cecri.res.in.

Crystal Engineering for Functional Materials

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components through the control of intermolecular interactions ub.edu. The benzenamine and ethanedioate entities serve as effective building blocks in this field for creating new multicomponent crystalline forms, such as salts and cocrystals.

The strong hydrogen bonding and proton transfer capabilities of benzenamine (an H-bond donor and acceptor) and ethanedioic acid (an H-bond donor) make them ideal components for forming ordered crystalline salts. Through slow evaporation techniques, a new crystalline product, anilinium hydrogenoxalate hemihydrate, has been synthesized and characterized researchgate.net.

Single-crystal X-ray diffraction analysis reveals the precise three-dimensional arrangement of the anilinium cations, hydrogenoxalate anions, and water molecules in the crystal lattice. This demonstrates a successful application of crystal engineering, where molecular recognition between the two components leads to a highly ordered, predictable solid-state structure. The formation of such multicomponent crystals is a key strategy for modifying the physicochemical properties of materials researchgate.net. Oxalic acid is also widely used as a "coformer" to create cocrystals with various other active molecules, such as caffeine, to modify properties like stability and dissolution rate sysrevpharm.orgresearchgate.net.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₅NH₃⁺·C₂HO₄⁻·0.5H₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c (centrosymmetric) | researchgate.net |

| Lattice Parameter 'a' | 24.004 Å | researchgate.net |

| Lattice Parameter 'b' | 5.750 Å | researchgate.net |

| Lattice Parameter 'c' | 13.890 Å | researchgate.net |

| Lattice Angle 'β' | 109.29° | researchgate.net |

Strategies for Modulating Solid-State Properties (e.g., Mechanical, Optical)